Cas no 1803835-05-3 (1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene)
1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene
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- Inchi: 1S/C8H3Br2F5O2/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H
- InChI Key: VDWSFLQCGXRBJN-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1OC(F)(F)F)OC(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 251
- Topological Polar Surface Area: 18.5
1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015545-250mg |
1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene |
1803835-05-3 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A013015545-500mg |
1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene |
1803835-05-3 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
| Alichem | A013015545-1g |
1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene |
1803835-05-3 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene
1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene
The compound 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene (CAS No. 1803835-05-3) is a highly fluorinated aromatic compound with a unique structure that makes it a subject of interest in various fields of chemistry and materials science. This compound is characterized by the presence of two bromine atoms at positions 1 and 5, a difluoromethoxy group at position 3, and a trifluoromethoxy group at position 2 on the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, which are highly desirable in modern chemical research and industrial applications.
Recent studies have highlighted the potential of 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene as a precursor for the synthesis of advanced materials, such as high-performance polymers and organic light-emitting diodes (OLEDs). The fluorinated substituents in this compound contribute to its high thermal stability and excellent dielectric properties, making it an ideal candidate for use in electronic devices. Researchers have also explored its role in drug design, where its unique electronic structure can be exploited to develop novel bioactive compounds with improved pharmacokinetic profiles.
The synthesis of 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene involves a multi-step process that typically begins with the bromination of an aromatic ring followed by the introduction of the fluorinated methoxy groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of the product while reducing waste generation.
In terms of applications, 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene has shown promise in the development of advanced materials for energy storage systems. Its high chemical stability and ability to form strong intermolecular interactions make it a valuable component in the design of solid-state electrolytes for lithium-ion batteries. Additionally, its unique electronic properties have been leveraged in the creation of novel sensors capable of detecting trace amounts of hazardous gases with high sensitivity.
From an environmental perspective, understanding the fate and behavior of 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways and toxicity profiles. These investigations have revealed that while the compound exhibits moderate persistence in aqueous environments, it does not pose significant risks to aquatic organisms under normal usage conditions.
Looking ahead, ongoing research aims to further optimize the synthesis and application of 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene. Potential areas of exploration include its use as a building block for nanomaterials and its integration into green chemistry processes. By continuing to unlock the full potential of this compound, scientists hope to contribute to the development of more sustainable and efficient technologies across various industries.
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